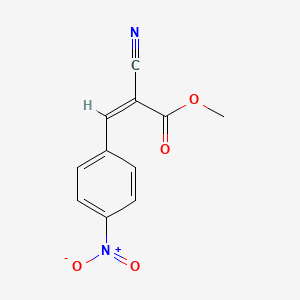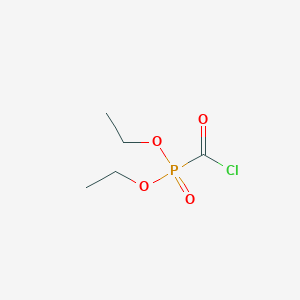
2-ethyl-1,6-naphthyridine
Descripción general
Descripción
2-Ethyl-1,6-naphthyridine (2-EN) is an important organic compound that has a wide range of applications in the field of synthetic organic chemistry. 2-EN is a heterocyclic compound, which is a ring-shaped molecule consisting of five atoms, and is composed of a nitrogen atom and four carbon atoms. 2-EN is used in a variety of synthetic organic reactions, including the synthesis of pharmaceuticals, agrochemicals, and materials used in the electronics industry. 2-EN is also used in the synthesis of a variety of natural products, such as flavonoids, coumarins, and terpenoids. In addition, 2-EN has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, hormones, and antiviral agents.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds 2-Ethyl-1,6-naphthyridine derivatives have been synthesized for their potential as heterocyclic building blocks in pharmaceutical applications. For instance, the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones has been explored due to their relevance in pharmaceutical research (Balogh et al., 2009).
Structural Characterization and Pharmaceutical Interests The structural characterization of this compound derivatives has been carried out, highlighting their importance in various pharmaceutical interests. These compounds have shown promise in areas such as cardiotonic drugs, protein kinase inhibitors, and neuroprotective agents (Guillon et al., 2017).
Cytotoxicity and Anticancer Activity Certain derivatives of this compound have been studied for their cytotoxic properties, especially against cancer cell lines. For example, carboxamide derivatives have shown potent cytotoxicity against murine leukemia and lung carcinoma (Deady et al., 2005).
Biomedical Applications The diverse biomedical applications of 1,6-naphthyridin-2(1H)-ones, a category that includes this compound derivatives, have been extensively reviewed. These compounds are involved in ligand binding for various receptors in the body and have over 17,000 derivatives with numerous biomedical applications (Oliveras et al., 2021).
Antimicrobial Properties this compound derivatives have been evaluated for their potential as antimicrobial agents. Novel chromeno[4,3-f][1,8]naphthyridines derivatives, for instance, showed significant antimicrobial activity in recent studies (Gohil et al., 2016).
Synthetic Methodologies Research has also focused on developing new synthetic methodologies for this compound derivatives. For example, an eco-friendly, catalyst-free synthesis approach in aqueous medium has been reported, highlighting the environmental aspect of chemical synthesis (Mukhopadhyay et al., 2011).
Propiedades
IUPAC Name |
2-ethyl-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-9-4-3-8-7-11-6-5-10(8)12-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSPPIFHACYXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C1)C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




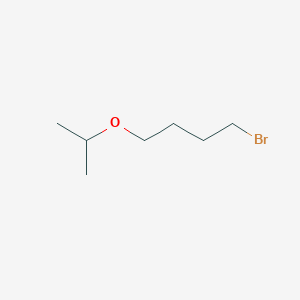
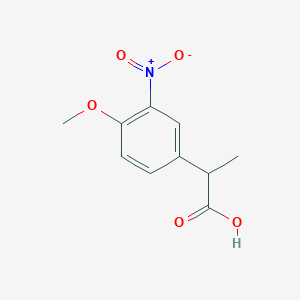
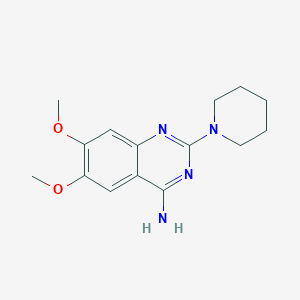
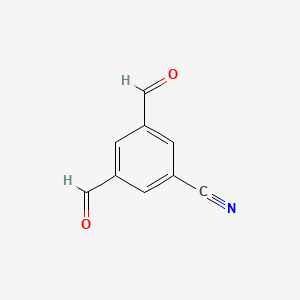

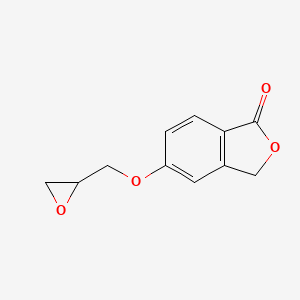

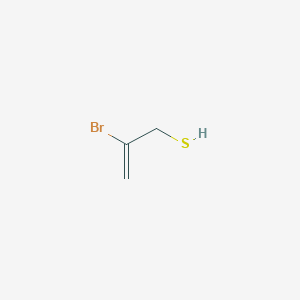
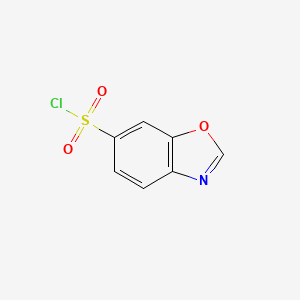
![2-hydroxy-4-[(1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B6612833.png)
